4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
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Overview
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, chlorinated benzyl groups, and carbohydrazonoyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate typically involves multiple steps:
Formation of 4-((4-Chlorobenzyl)oxy)benzoyl chloride: This can be achieved by reacting 4-((4-Chlorobenzyl)oxy)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of carbohydrazonoyl intermediate: The 4-((4-Chlorobenzyl)oxy)benzoyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is coupled with 4-(3-chlorobenzoate)phenyl chloride in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
The uniqueness of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated benzyl and benzoate groups, along with the carbohydrazonoyl linkage, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
764653-80-7 |
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Molecular Formula |
C28H20Cl2N2O4 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C28H20Cl2N2O4/c29-23-10-4-20(5-11-23)18-35-25-14-8-21(9-15-25)27(33)32-31-17-19-6-12-26(13-7-19)36-28(34)22-2-1-3-24(30)16-22/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
FIWDCJQSGZUESX-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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